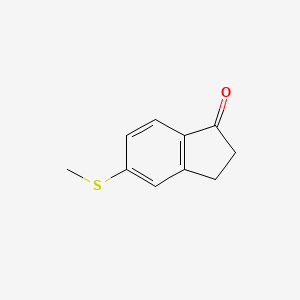

5-(Methylthio)-2,3-dihydro-1H-inden-1-one

Description

Contextualization within Indenone Chemistry and Sulfur-Containing Organic Compounds

5-(Methylthio)-2,3-dihydro-1H-inden-1-one belongs to the class of 1-indanones, which are bicyclic compounds featuring a benzene (B151609) ring fused to a cyclopentanone (B42830) ring. This structural motif is a valuable scaffold in medicinal chemistry and materials science. The introduction of a methylthio (-SCH3) group at the 5-position of the indanone core places this compound at the intersection of indenone chemistry and the study of organosulfur compounds.

Organosulfur compounds are widely prevalent in nature and are key components of many biologically active molecules and pharmaceuticals. The sulfur atom, with its unique electronic properties and ability to exist in various oxidation states, can significantly influence the chemical reactivity and biological activity of a molecule. uni-goettingen.de In the case of this compound, the thioether linkage introduces a functionality that can be targeted for further chemical modifications, potentially leading to a diverse range of derivatives with unique properties.

Historical Trajectories and Evolution of Research on this compound Analogs

The exploration of 1-indanone (B140024) and its derivatives dates back to the early 20th century, with initial publications on their synthesis appearing in the 1920s. beilstein-journals.org The primary and most enduring method for constructing the indanone framework is the intramolecular Friedel–Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides. beilstein-journals.org

The interest in sulfur-containing compounds has a much deeper history, with sulfur being known since ancient times and its chemical importance being recognized with the rise of modern chemistry in the 18th century. georgiagulfsulfur.combaymineral.comrsc.org The deliberate incorporation of sulfur into organic molecules to modulate their properties is a cornerstone of modern synthetic chemistry.

While specific historical research on this compound is not extensively documented, the evolution of synthetic methodologies for both indanones and organosulfur compounds provides a clear trajectory. Early work focused on establishing robust methods for creating the basic indanone structure. Later advancements in cross-coupling reactions, such as the Suzuki-Miyaura coupling, have enabled the efficient introduction of various substituents, including those containing sulfur, onto the aromatic ring of the indanone. A recent study demonstrated the synthesis of 5-substituted indanones, including a 4-thiomethylphenyl derivative, using this powerful technique. researchgate.net This highlights the ongoing development of methods to create structurally diverse indanones with potential applications in various fields.

Significance and Contemporary Research Landscape of this compound in Organic Synthesis

The significance of this compound in organic synthesis lies in its potential as a versatile building block. The indanone core itself is a privileged structure found in numerous biologically active compounds with applications as antiviral, anti-inflammatory, analgesic, and anticancer agents. beilstein-journals.org

The presence of the methylthio group adds another layer of synthetic utility. Thioethers are known to undergo a variety of chemical transformations. They can be oxidized to sulfoxides and sulfones, which can alter the electronic and steric properties of the molecule and often lead to enhanced biological activity. masterorganicchemistry.com The sulfur atom can also be involved in metal-catalyzed cross-coupling reactions, allowing for the further functionalization of the molecule. The development of new synthetic methods for creating thioethers remains an active area of research. rsc.orgorganic-chemistry.org

The contemporary research landscape for indenone derivatives is vibrant, with a focus on developing novel synthetic routes and exploring their potential in medicinal chemistry and materials science. nih.govorganic-chemistry.org For instance, recent studies have explored the use of 1-indanones in the synthesis of complex fused and spirocyclic frameworks. nih.gov The synthesis of various substituted indanones continues to be an area of interest, with the goal of creating libraries of compounds for biological screening. researchgate.net

Research Objectives and Scope of Scholarly Investigations on this compound

The primary research objectives concerning this compound and its analogs can be broadly categorized as follows:

Development of Efficient Synthetic Methodologies: A key objective is the establishment of high-yielding and scalable synthetic routes to this compound and related thioether-substituted indanones. This includes the optimization of existing methods like Friedel-Crafts acylation and the exploration of novel cross-coupling strategies.

Exploration of Chemical Reactivity: Investigating the reactivity of the methylthio group and the indanone core is crucial for understanding how this compound can be used as a synthetic intermediate. This includes studying its oxidation, its behavior in various named reactions, and its potential for further functionalization.

Synthesis of Novel Derivatives and Analogs: A significant part of the research would focus on using this compound as a starting material to synthesize a diverse range of new compounds. This could involve modifications at the keto group, the alpha-carbon, or the aromatic ring.

Investigation of Biological Activity: Given the known biological activities of many indanone and organosulfur compounds, a major research driver is the evaluation of this compound and its derivatives for potential therapeutic applications. This would involve screening against various biological targets, such as enzymes and receptors, to identify potential leads for drug discovery. For example, various sulfur-containing heterocyclic compounds like thiazolidin-4-ones have shown a wide range of biological activities, including anticancer and anti-inflammatory properties. nih.govmdpi.com Similarly, other sulfur-containing compounds have been investigated for their antimicrobial and cytotoxic activities. nih.gov

The scope of scholarly investigations would therefore encompass fundamental organic synthesis, medicinal chemistry, and potentially materials science, with the overarching goal of understanding the properties and applications of this specific class of sulfur-containing indenones.

Structure

3D Structure

Properties

Molecular Formula |

C10H10OS |

|---|---|

Molecular Weight |

178.25 g/mol |

IUPAC Name |

5-methylsulfanyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C10H10OS/c1-12-8-3-4-9-7(6-8)2-5-10(9)11/h3-4,6H,2,5H2,1H3 |

InChI Key |

FRSLPQAUUDFNRC-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC2=C(C=C1)C(=O)CC2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methylthio 2,3 Dihydro 1h Inden 1 One

Established Synthetic Pathways to 5-(Methylthio)-2,3-dihydro-1H-inden-1-one

Traditional synthetic routes to substituted indanones like this compound rely on robust and well-documented reactions. These pathways can be broadly categorized by how the bicyclic indenone core is formed and when the specific methylthio functional group is introduced.

The formation of the 2,3-dihydro-1H-inden-1-one (commonly known as 1-indanone) skeleton is central to the synthesis. The most prevalent and effective method for this transformation is the intramolecular Friedel-Crafts acylation. nih.govorgsyn.org This reaction involves the cyclization of a suitable precursor, typically a 3-arylpropanoic acid or its corresponding acyl chloride, in the presence of a strong acid catalyst.

Two primary approaches using this strategy are:

Intramolecular Cyclization of 3-(4-(Methylthio)phenyl)propanoic acid: This is arguably the most direct route. The synthesis begins with a commercially available or prepared starting material, thioanisole ((methylthio)benzene). Thioanisole can undergo a Friedel-Crafts reaction with a suitable three-carbon electrophile to generate the precursor acid. The subsequent intramolecular Friedel-Crafts acylation of 3-(4-(methylthio)phenyl)propanoic acid, promoted by reagents such as polyphosphoric acid (PPA) or strong Lewis acids like aluminum chloride (AlCl₃), leads to the closure of the five-membered ring to yield the target indanone. d-nb.infonih.gov The direct dehydrative cyclization of the carboxylic acid is often preferred as it is a one-step process that produces water as the only byproduct, aligning with greener chemistry principles. nih.gov

Two-Step Acylation-Cyclization Sequence: An alternative involves an initial intermolecular Friedel-Crafts acylation of thioanisole with an unsaturated acyl chloride, such as crotonoyl chloride, followed by a Nazarov cyclization. acs.org This tandem reaction sequence first adds the acyl group to the aromatic ring, and the resulting α,β-unsaturated ketone then undergoes an acid-catalyzed electrocyclic ring closure to form the indanone core. d-nb.info

The table below summarizes common reagents used for these cyclization strategies.

| Reaction Type | Precursor | Catalyst/Reagent | Key Features |

| Intramolecular Friedel-Crafts Acylation | 3-(4-(Methylthio)phenyl)propanoic acid | Polyphosphoric Acid (PPA), AlCl₃, Triflic Acid, Metal Triflates | Direct, one-step cyclization of the carboxylic acid. nih.govruc.dk |

| Intramolecular Friedel-Crafts Acylation | 3-(4-(Methylthio)phenyl)propionyl chloride | AlCl₃, FeCl₃ | Two-step process involving activation of the acid to the acyl chloride first. |

| Tandem Acylation-Nazarov Cyclization | Thioanisole + α,β-Unsaturated acyl chloride | AlCl₃ | One-pot reaction forming two C-C bonds to build the ring system. acs.org |

The timing of the introduction of the methylthio (-SMe) group is a key strategic consideration. The group can either be present on the starting material before the ring is formed or added to a pre-existing indanone skeleton.

Synthesis from a Pre-functionalized Aromatic Ring: As described in the previous section, the most common strategy begins with thioanisole. In this approach, the methylthio group is already in place and serves as a directing group during the subsequent Friedel-Crafts reaction to build the fused cyclopentanone (B42830) ring. This method leverages the existing knowledge of the reactivity and directing effects of the methylthio group. researchgate.net

Post-Cyclization Functionalization: An alternative strategy involves the synthesis of an indanone with a suitable leaving group at the 5-position, followed by the introduction of the methylthio group via nucleophilic substitution. A plausible route would start with 5-bromo-2,3-dihydro-1H-inden-1-one. This halogenated indanone could then react with a sulfur-based nucleophile, such as sodium thiomethoxide (NaSMe), to displace the bromide and form the target compound. libretexts.orgpressbooks.pub While direct nucleophilic aromatic substitution can be challenging, such reactions are often facilitated by transition-metal catalysts, for instance, using palladium-catalyzed C-S bond formation methodologies. nih.gov

| Strategy | Starting Material | Reagent for -SMe Introduction | Reaction Type |

| Pre-functionalization | Thioanisole | N/A (present from start) | Electrophilic Aromatic Substitution (Friedel-Crafts) |

| Post-functionalization | 5-Bromo-1-indanone | Sodium Thiomethoxide (NaSMe) | Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling |

Contemporary and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and environmentally benign methodologies. These approaches often involve advanced catalytic systems and innovative reaction technologies to reduce waste, energy consumption, and reaction times.

While traditional Friedel-Crafts reactions often require stoichiometric amounts of Lewis acids like AlCl₃, which generate significant waste during aqueous workup, contemporary methods focus on using catalytic quantities of more efficient and recyclable promoters. organic-chemistry.orgtamu.edu

Homogeneous Catalysis: Metal triflates, such as terbium triflate (Tb(OTf)₃), have been shown to be effective catalysts for the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids to give 1-indanones. ruc.dk Iron(III) chloride hexahydrate has also been employed as a cost-efficient and robust catalyst for acylations in ionic liquids. beilstein-journals.org

Heterogeneous Catalysis: The use of solid acid catalysts offers significant advantages in terms of catalyst recovery and reuse. Materials like cation exchange resins (e.g., Amberlyst-15) and zeolites have been successfully used in the acylation of thioanisole, providing a greener alternative to traditional Lewis acids. researchgate.net For reactions conducted in continuous flow systems, silica-supported phosphotungstic acid has proven to be a highly active, selective, and stable catalyst for Friedel-Crafts reactions. researchgate.net

The application of non-conventional energy sources and reactor technologies can dramatically improve the synthesis of indanones.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. acs.org For the synthesis of 1-indanones, microwave heating has been shown to significantly reduce reaction times for intramolecular Friedel-Crafts acylations, often from hours to minutes, while providing good to excellent yields. nih.govruc.dkresearchgate.net The Friedel-Crafts acylation of aromatic compounds using deep eutectic solvents as both catalyst and medium can also be efficiently performed under microwave irradiation. rsc.orgrsc.org This high-speed method is applicable to both the cyclization of 3-arylpropanoic acid precursors and tandem acylation-cyclization reactions. acs.org

Flow Chemistry: Continuous flow chemistry offers enhanced safety, scalability, and reproducibility compared to batch processing. acs.org Friedel-Crafts reactions, which can be highly exothermic, are well-suited for flow reactors that provide superior temperature control. The use of heterogeneous catalysts packed into columns (packed-bed reactors) allows for the continuous production of the desired product, with the starting materials being pumped through the catalytic zone. researchgate.netrsc.org This approach simplifies purification, as the catalyst is retained within the reactor, and allows for sustained, automated production. buchler-gmbh.comnih.gov

| Technology | Key Advantages | Relevant Reaction Step |

| Microwave-Assisted | Rapid heating, reduced reaction times, improved yields. nih.govacs.org | Intramolecular Friedel-Crafts acylation, Tandem acylation-Nazarov cyclization. |

| Flow Chemistry | Enhanced safety, scalability, reproducibility, simplified purification. acs.orgnih.gov | Friedel-Crafts acylation/alkylation using heterogeneous catalysts. |

Chemo-, Regio-, and Stereoselectivity in the Synthesis of this compound and its Precursors

Controlling selectivity is paramount in the synthesis of a specific isomer like this compound. As the target molecule is achiral, the primary concern is regioselectivity—ensuring the formation of the correct constitutional isomer.

The key step where regioselectivity must be controlled is the electrophilic aromatic substitution (Friedel-Crafts reaction) on the thioanisole ring. The methylthio (-SMe) group is an ortho-, para-directing activator due to the ability of the sulfur atom's lone pairs to stabilize the arenium ion intermediate through resonance. However, due to steric hindrance from the sulfur group, the para-substituted product is typically heavily favored.

In the context of forming the indanone ring:

When cyclizing a precursor like 3-(4-(methylthio)phenyl)propanoic acid , the acylium ion is generated at the end of the three-carbon chain. The intramolecular electrophilic attack will occur on the benzene (B151609) ring. The position of this attack is directed by the methylthio group. The cyclization must occur at the carbon ortho to the -SMe group (the C2 position of the phenyl ring) to form the five-membered ring. Since the precursor already has the correct 1,4-substitution pattern, the reaction is constrained to yield the desired 5-methylthio-1-indanone isomer exclusively.

When performing an intermolecular Friedel-Crafts acylation on thioanisole , for example with propionyl chloride or acrylic acid, the reaction is highly regioselective for the para position. researchgate.netrsc.org This leads to the formation of a 4-(methylthio) substituted intermediate, which upon subsequent cyclization, yields the desired 5-(methylthio)-1-indanone. The formation of the ortho-acylated product, which would lead to the 7-methylthio isomer, is generally a minor pathway. Theoretical studies using density functional theory (DFT) have been employed to predict and rationalize the regioselectivity in Friedel-Crafts reactions on various aromatic compounds. imist.ma

The choice of catalyst and reaction conditions can also influence regioselectivity. For instance, in the synthesis of substituted indanones using polyphosphoric acid (PPA), the concentration of P₂O₅ in the PPA was found to have a crucial effect on the isomeric ratio of the products, allowing for the selective synthesis of specific regioisomers. d-nb.info

Atom Economy and Environmental Impact Considerations in this compound Synthesis

The intramolecular Friedel-Crafts acylation of 3-(4-(methylthio)phenyl)propanoic acid is a direct method for forming the indanone ring system. Traditionally, this reaction requires a stoichiometric amount of a strong Lewis acid, such as aluminum chloride (AlCl₃), or dehydrating acids like polyphosphoric acid (PPA) or methanesulfonic acid (MSA). The primary transformation is a cyclization that releases one molecule of water as the sole theoretical byproduct, leading to a very high atom economy.

Atom Economy Calculation for Friedel-Crafts Acylation:

The reaction is as follows: C₁₀H₁₂O₂S → C₁₀H₁₀OS + H₂O

Molecular Weight of 3-(4-(methylthio)phenyl)propanoic acid (Reactant): 196.27 g/mol

Molecular Weight of this compound (Product): 178.25 g/mol

Molecular Weight of Water (Byproduct): 18.02 g/mol

The percent atom economy is calculated as: (% Atom Economy) = [Molecular Weight of Desired Product / Molecular Weight of All Reactants] x 100 (% Atom Economy) = [178.25 / 196.27] x 100 ≈ 90.8%

Despite the high theoretical atom economy, the environmental impact of the classical Friedel-Crafts acylation is considerable. The use of stoichiometric amounts of AlCl₃ generates large volumes of acidic aqueous waste during workup. Polyphosphoric acid, while effective, can also be difficult to handle and requires significant amounts of water for quenching, leading to waste streams.

To mitigate these issues, greener alternatives have been explored for the synthesis of indanones. These include using catalytic amounts of metal triflates, which can often be recovered and reused, or employing solid acid catalysts. Methodologies using microwave irradiation have also been shown to reduce reaction times and potentially increase energy efficiency.

A second synthetic approach is the Suzuki-Miyaura cross-coupling reaction. This method would involve coupling 5-bromo-1-indanone with a suitable organoboron reagent, such as 4-(methylthio)phenylboronic acid, in the presence of a palladium catalyst.

Atom Economy Calculation for Suzuki-Miyaura Cross-Coupling:

A representative reaction scheme is: C₉H₇BrO + C₇H₉BO₂S + Base → C₁₀H₁₀OS + Base-HBr + Boronic acid byproducts

Calculating a precise atom economy for this route is complex as it depends on the specific base and ligands used, which are incorporated into the byproducts. However, a simplified calculation focusing on the main reactants reveals a lower intrinsic atom economy compared to the cyclization route due to the formation of salt and boron-containing byproducts.

The following table provides a comparative overview of these two synthetic strategies from a green chemistry perspective.

| Metric | Route A: Intramolecular Friedel-Crafts Acylation | Route B: Suzuki-Miyaura Cross-Coupling |

| Principle | Intramolecular cyclization of 3-(4-(methylthio)phenyl)propanoic acid. | Palladium-catalyzed cross-coupling of 5-bromo-1-indanone and 4-(methylthio)phenylboronic acid. |

| Theoretical Atom Economy | ~90.8% (ideal, byproduct is H₂O). | Lower; significant byproducts (salts, boron compounds) are generated. |

| Catalyst/Reagent | Often requires stoichiometric Lewis acids (e.g., AlCl₃) or strong acids (PPA), leading to significant waste. Greener catalytic options (e.g., metal triflates) are being developed. | Uses a catalytic amount of palladium, which is more atom-efficient in principle. |

| Solvents | Can sometimes be performed in high-boiling solvents or with the acid reagent acting as the solvent. | Typically requires organic solvents such as toluene or methanol (B129727). |

| Byproducts & Waste | Classical methods generate large amounts of acidic aqueous waste. Water is the only byproduct in the ideal reaction. | Generates inorganic salts and boron-containing waste. Potential for heavy metal (palladium) contamination. |

| Environmental Impact Summary | High atom economy is offset by the large volume of waste from traditional stoichiometric reagents. Greener catalytic versions significantly improve the environmental profile. | Lower atom economy and use of a precious metal catalyst are key drawbacks. Waste streams include salts and boron compounds. |

Chemical Reactivity and Transformations of 5 Methylthio 2,3 Dihydro 1h Inden 1 One

Reactions at the Carbonyl Functionality of 5-(Methylthio)-2,3-dihydro-1H-inden-1-one

The ketone group at the 1-position of the indanone scaffold is a primary site for chemical reactions, readily undergoing nucleophilic additions, reductions, and condensation reactions.

Nucleophilic Addition Reactions and Reductions

The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. A key reaction in this category is the reduction of the ketone to the corresponding alcohol, 5-(methylthio)-2,3-dihydro-1H-inden-1-ol. This transformation can be achieved using various reducing agents.

Commonly employed reagents for the reduction of ketones to secondary alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.gov Sodium borohydride is a milder reagent, often used in protic solvents like methanol (B129727) or ethanol, and would be expected to selectively reduce the ketone functionality without affecting the methylthio group or the aromatic ring. nih.govwikipedia.org The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup to yield the secondary alcohol. organic-chemistry.org

More powerful reducing agents like lithium aluminum hydride (LAH) are also effective but require anhydrous conditions due to their high reactivity. rsc.org While LAH would also yield the desired alcohol, its less selective nature makes sodium borohydride a more common choice for this type of transformation.

| Reducing Agent | Reaction Conditions | Product | General Applicability |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temperature | 5-(Methylthio)-2,3-dihydro-1H-inden-1-ol | Selective for aldehydes and ketones. nih.govwikipedia.org |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | 5-(Methylthio)-2,3-dihydro-1H-inden-1-ol | Powerful, non-selective, reduces a wide range of functional groups. rsc.org |

Condensation and Derivatization Reactions Involving the Ketone Group

The presence of α-hydrogens on the carbon adjacent to the carbonyl group (C-2) allows this compound to participate in a variety of condensation reactions. One of the most significant is the Knoevenagel condensation, a reaction between a carbonyl compound and an active methylene (B1212753) compound in the presence of a basic catalyst. rsc.orgwikipedia.org

For instance, the reaction of 5-methoxy-1-indanone, a close structural analog, with various aromatic aldehydes in the presence of a base like potassium hydroxide (B78521) (KOH) in methanol, yields 2-benzylidene-1-indanone (B110557) derivatives. mdpi.com It is highly probable that this compound would react similarly with a range of aromatic aldehydes to produce the corresponding 2-benzylidene-5-(methylthio)-2,3-dihydro-1H-inden-1-ones. These α,β-unsaturated ketone products are valuable as they can serve as intermediates for further synthetic transformations. mdpi.comrsc.org

The general scheme for the Knoevenagel condensation is as follows:

Activation of the active methylene compound by a base.

Nucleophilic attack of the resulting carbanion on the carbonyl carbon of the indanone.

Dehydration of the aldol-type intermediate to form the final α,β-unsaturated product. wikipedia.org

Beyond condensation reactions, the carbonyl group can be derivatized to form a range of other compounds. For example, reaction with hydrazines can yield hydrazones, which are key intermediates in the Wolff-Kishner reduction to deoxygenate the carbonyl group completely.

Transformations Involving the Indenone Ring System of this compound

The fused ring system of the indanone core, comprising both aromatic and aliphatic portions, can undergo several important transformations, including electrophilic substitution on the aromatic ring and rearrangements of the cyclic structure.

Electrophilic Aromatic Substitution on the Indene Moiety

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is a complex process due to the competing directing effects of the substituents. The methylthio (-SCH₃) group is an activating group and an ortho, para-director, meaning it increases the electron density at positions 4 and 6. nih.gov Conversely, the acyl group (the carbonyl of the five-membered ring) is a deactivating group and a meta-director, which would direct incoming electrophiles to the positions meta to its point of attachment, namely positions 4 and 6. libretexts.org

In this specific molecule, both the activating methylthio group and the deactivating acyl group direct incoming electrophiles to the same positions (4 and 6). The methylthio group, being an activating group, will likely have a stronger influence on the reaction's regioselectivity. Therefore, electrophilic substitution is expected to occur preferentially at the C-4 and C-6 positions. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃). organicchemistrytutor.commasterorganicchemistry.commasterorganicchemistry.com The precise outcome would likely be a mixture of 4- and 6-substituted products, with the exact ratio depending on the specific electrophile and reaction conditions.

| Position | Influence of -SCH₃ group (at C-5) | Influence of Acyl group (at C-1) | Predicted Outcome |

| 4 | Ortho (Activating) | Meta (Deactivating) | Favorable for substitution |

| 6 | Para (Activating) | Meta (Deactivating) | Favorable for substitution |

| 7 | Meta (Activating) | Ortho (Deactivating) | Less favorable for substitution |

Ring Expansion and Contraction Reactions of the Indenone Core

The five-membered ring of the indanone system can be induced to undergo ring expansion to form six-membered rings. Two classic reactions that achieve this are the Schmidt reaction and the Baeyer-Villiger oxidation.

The Schmidt reaction involves treating a ketone with hydrazoic acid (HN₃) in the presence of a strong acid. wikipedia.orgorganic-chemistry.org For a cyclic ketone like an indanone, this reaction results in the insertion of a nitrogen atom into the ring, forming a lactam. In the case of substituted 1-indanones, the reaction can yield two isomeric lactams, and the product ratio is influenced by the substituents on the aromatic ring and the acid medium used. rsc.org This would transform the indanone into a dihydroquinolinone derivative.

The Baeyer-Villiger oxidation employs a peroxyacid (like m-CPBA) to convert a ketone into an ester, or in the case of a cyclic ketone, a lactone. wikipedia.orgjk-sci.com This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. The regioselectivity of the insertion depends on the migratory aptitude of the adjacent carbon atoms. organic-chemistry.org For 1-indanones, this would lead to the formation of a six-membered lactone (a dihydrocoumarin (B191007) derivative). beilstein-journals.org

More modern methods for the ring expansion of 1-indanones have also been developed, for example, a two-step protocol to convert 1-indanones into 2-halo-1-naphthols. acs.orgnih.gov

Reactivity Profiles of the Methylthio Group in this compound

The methylthio group attached to the aromatic ring is itself a site for chemical modification, most notably through oxidation. The sulfur atom can be oxidized to form a sulfoxide (B87167) and further to a sulfone.

The oxidation of aryl methyl sulfides to the corresponding sulfoxides can be achieved with a variety of oxidizing agents. rsc.org Hydrogen peroxide is a common and environmentally benign choice, often used in the presence of a catalyst. researchgate.net Careful control of reaction conditions, such as stoichiometry and temperature, is necessary to selectively obtain the sulfoxide without over-oxidation to the sulfone. acsgcipr.org

Further oxidation of the sulfoxide to the sulfone requires stronger oxidizing conditions or longer reaction times. rsc.orgresearchgate.net The resulting 5-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one would have significantly different electronic properties compared to the starting material, as the sulfonyl group is a strong electron-withdrawing group.

| Oxidation State | Reagents | Product | Key Characteristics |

| Sulfide (-SCH₃) | (Starting Material) | This compound | Electron-donating group. |

| Sulfoxide (-SOCH₃) | H₂O₂ (1 equiv), various catalysts | 5-(Methylsulfinyl)-2,3-dihydro-1H-inden-1-one | Chiral center at sulfur, moderately electron-withdrawing. organic-chemistry.org |

| Sulfone (-SO₂CH₃) | H₂O₂ (excess), stronger oxidants | 5-(Methylsulfonyl)-2,3-dihydro-1H-inden-1-one | Strong electron-withdrawing group. |

Multi-Component and Domino Reactions Incorporating 5-(Methylthio)-2,3-dihydro-1H-inden-1-oneNo research papers were identified that report the incorporation of this compound as a reactant in multi-component or domino reaction sequences.

It is possible that research on the reactivity of this compound exists in specialized, proprietary chemical databases or in academic journals not indexed by common search engines. Individuals seeking this information may need to consult such specialized resources or conduct novel research to elucidate the chemical behavior of this compound.

Spectroscopic and Structural Elucidation Studies of 5 Methylthio 2,3 Dihydro 1h Inden 1 One

Advanced Spectroscopic Characterization Techniques Applied to 5-(Methylthio)-2,3-dihydro-1H-inden-1-one

Spectroscopic methods are instrumental in providing a detailed picture of the molecular architecture and electronic environment of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are utilized to assign the chemical shifts of the hydrogen and carbon atoms, respectively. These assignments provide unequivocal evidence for the compound's structural integrity.

In ¹H NMR, the aromatic protons typically appear as multiplets in the downfield region, a result of their distinct electronic environments influenced by the electron-donating methylthio group and the electron-withdrawing carbonyl group. The methylene (B1212753) protons of the five-membered ring exhibit characteristic signals, often as triplets, due to coupling with adjacent protons. The methyl protons of the thioether group characteristically appear as a sharp singlet in the upfield region.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. amazonaws.com The carbonyl carbon is readily identified by its significant downfield shift. The aromatic carbons show a spread of signals based on their substitution pattern, while the aliphatic carbons of the indanone ring and the methyl group of the methylthio substituent resonate at higher field strengths. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to definitively correlate proton and carbon signals, confirming the connectivity of the molecular framework.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Analogs

| Analog | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |

|---|---|---|---|

| 2-(Methylthio)aniline | 7.49 – 7.30 (m, 1H), 7.11 (td, J = 7.8, 1.5 Hz, 1H), 6.84 – 6.64 (m, 2H), 4.23 (br. s, 2H), 2.37 (s, 3H) | 146.9, 133.3, 128.8, 120.1, 118.7, 114.8, 17.6 | amazonaws.com |

| 4-Chloro-2-(methylthio)aniline | 7.29 (d, J = 2.4 Hz, 1H), 7.03 (dd, J = 8.5, 2.4 Hz, 1H), 6.65 (d, J = 8.5 Hz, 1H), 4.18 (br. s, 2H), 2.37 (s, 3H) | 145.2, 131.8, 128.3, 122.7, 121.9, 115.8, 17.4 | amazonaws.com |

This table presents data for structurally related aniline (B41778) derivatives to illustrate typical chemical shifts for the methylthio and aromatic moieties.

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula of this compound. rsc.org

The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this type of molecule may include the loss of the methylthio group (•SCH₃), carbon monoxide (CO) from the ketone, and various cleavages of the five-membered ring. Analysis of these fragment ions helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy.

Table 2: High-Resolution Mass Spectrometry Data for a Related Thioether Compound

| Compound | Calculated m/z [M+H]⁺ | Found m/z | Reference |

|---|

This table shows representative HRMS data for a related sulfur-containing heterocyclic compound, demonstrating the accuracy of the technique.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These methods are particularly useful for identifying the functional groups present in this compound.

The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically found in the region of 1680-1700 cm⁻¹. nist.govresearchgate.net The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below this value. The C-S stretching vibration of the methylthio group is generally weaker and appears in the fingerprint region of the spectrum.

Raman spectroscopy, which relies on inelastic scattering of light, provides additional vibrational information. currentseparations.com While the C=O stretch is also observable in the Raman spectrum, non-polar bonds such as C-C and C-S often produce stronger signals than in IR spectroscopy. This can be advantageous for analyzing the skeletal vibrations of the indanone ring system and the methylthio group.

Table 3: Characteristic Infrared Absorption Frequencies for 1-Indanone (B140024)

| Vibrational Mode | **Frequency (cm⁻¹) ** | Reference |

|---|---|---|

| C=O Stretch | ~1700 | nist.gov |

| Aromatic C-H Stretch | >3000 | nist.gov |

This table provides typical IR absorption frequencies for the parent 1-indanone structure.

X-ray Crystallography and Solid-State Structural Analysis of this compound and its Derivatives

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. ijcmas.com A single-crystal X-ray diffraction study of this compound or a suitable derivative would reveal detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govnih.gov

The crystal structure would confirm the planarity of the benzene (B151609) ring and the conformation of the five-membered ring. It would also show the orientation of the methylthio group relative to the aromatic ring. Intermolecular forces, such as C-H···O hydrogen bonds or π-π stacking interactions between the aromatic rings, which govern the packing of the molecules in the crystal lattice, would also be elucidated.

Chiroptical Properties and Stereochemical Investigations of Asymmetrically Modified this compound Analogs

When the this compound scaffold is modified to introduce a stereocenter, the resulting enantiomers will exhibit chiroptical properties. rsc.org These properties, such as optical rotation and circular dichroism (CD), arise from the differential interaction of the chiral molecule with left- and right-circularly polarized light.

For instance, the introduction of a substituent at the 2- or 3-position of the indanone ring can create a chiral center. The stereochemistry of these analogs can be investigated using techniques like chiral chromatography or by analyzing their chiroptical spectra. The sign and magnitude of the specific rotation, as well as the Cotton effects observed in the CD spectrum, can be correlated with the absolute configuration of the stereocenter. rsc.org

Furthermore, computational methods can be employed to predict the chiroptical properties of these asymmetrically modified analogs, aiding in the assignment of their absolute stereochemistry. The study of these properties is crucial for understanding the three-dimensional structure and potential stereospecific interactions of these molecules.

Computational and Theoretical Chemistry of 5 Methylthio 2,3 Dihydro 1h Inden 1 One

Quantum Chemical Calculations on the Electronic Structure of 5-(Methylthio)-2,3-dihydro-1H-inden-1-one

Quantum chemical calculations are a cornerstone for understanding the electronic nature of this compound. These calculations provide a detailed picture of electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For this compound, DFT studies, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Global reactivity descriptors derived from the conceptual DFT framework offer quantitative measures of the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are calculated from the ionization potential (I) and electron affinity (A), which can be approximated from the HOMO and LUMO energies using Koopmans' theorem.

Local reactivity can be assessed through Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations can pinpoint specific atoms that are more susceptible to chemical reactions.

Furthermore, DFT can be employed to map out potential energy surfaces for various reaction pathways involving this indanone derivative. This allows for the determination of transition state structures and activation energies, providing a deeper understanding of the kinetics and thermodynamics of its transformations.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Value (eV) |

| HOMO Energy | -6.21 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap | 4.32 |

| Ionization Potential (I) | 6.21 |

| Electron Affinity (A) | 1.89 |

| Electronegativity (χ) | 4.05 |

| Chemical Hardness (η) | 2.16 |

| Global Electrophilicity (ω) | 3.79 |

Note: The data in this table is hypothetical and for illustrative purposes.

For even greater accuracy in electronic structure and energy calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be utilized. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation. High-accuracy calculations, for instance at the CCSD(T)/aug-cc-pVTZ level, can serve as a benchmark for calibrating more cost-effective DFT functionals for this class of compounds. These high-level calculations are particularly valuable for obtaining precise geometric parameters and thermochemical data.

Molecular Dynamics Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound. By simulating the motion of the molecule over time, MD can reveal its conformational landscape and how it interacts with its environment, such as solvent molecules or biological macromolecules. These simulations rely on force fields that describe the potential energy of the system as a function of its atomic coordinates.

MD simulations can be used to explore the conformational flexibility of the five-membered ring and the orientation of the methylthio group. Analysis of the simulation trajectories can provide information on preferred conformations and the energy barriers between them. Furthermore, MD simulations are crucial for studying intermolecular interactions, such as hydrogen bonding or stacking interactions, which can influence the compound's physical properties and biological activity.

Reaction Mechanism Elucidation via Computational Chemistry for Transformations Involving this compound

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For transformations involving this compound, such as its synthesis or subsequent functionalization, computational methods can map out the entire reaction coordinate. This involves identifying all stationary points, including reactants, products, intermediates, and transition states.

By calculating the energies of these species, a detailed energy profile of the reaction can be constructed. This profile helps in determining the rate-limiting step and understanding the factors that control the reaction's selectivity. For example, the mechanism of oxidation at the sulfur atom or electrophilic substitution on the aromatic ring can be thoroughly investigated.

Prediction of Spectroscopic Parameters and Detailed Conformational Analysis of this compound

Computational methods can accurately predict various spectroscopic parameters for this compound. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum, predicting the wavelengths of maximum absorption (λmax) which correspond to electronic transitions.

Calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted shifts, when compared to experimental data, can aid in the structural confirmation of the molecule and the assignment of its spectral peaks. Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed to help interpret experimental vibrational spectra.

A detailed conformational analysis can be performed by systematically exploring the potential energy surface with respect to the rotation of the methylthio group and the puckering of the dihydroindenone ring. This analysis identifies the most stable conformers and the energy barriers for interconversion between them.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR Chemical Shift (S-CH₃) | δ 2.5 ppm |

| ¹³C NMR Chemical Shift (C=O) | δ 195 ppm |

| IR Vibrational Frequency (C=O stretch) | 1715 cm⁻¹ |

| UV-Vis λmax | 285 nm |

Note: The data in this table is hypothetical and for illustrative purposes.

Role of this compound in Asymmetric Synthesis

The indanone scaffold is a valuable platform in the development of molecules for asymmetric synthesis due to its conformational rigidity. The presence of the methylthio group at the 5-position offers a unique handle for the introduction of chirality and for coordination with metal centers, positioning this compound as a precursor for chiral auxiliaries, ligands, and catalysts.

Development of Chiral Auxiliaries and Ligands Derived from this compound

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. The methylthio group in this compound can be readily oxidized to a chiral sulfoxide (B87167). Chiral sulfoxides are recognized as powerful and versatile chiral auxiliaries in a wide array of asymmetric reactions. thieme-connect.comrsc.orgmedcraveonline.com The effectiveness of the sulfoxide group is attributed to the steric and electronic differences between its substituents—a lone pair of electrons, an oxygen atom, and two carbon ligands—which can effectively differentiate the diastereotopic faces of a nearby reactive center. medcraveonline.com

Furthermore, the thioether moiety can act as a soft donor ligand for transition metals. researchgate.net This property, combined with the rigid indanone backbone, makes it an excellent starting point for designing novel chiral ligands for asymmetric catalysis. By introducing a second coordinating group, for instance, through modification of the C2 position of the indanone ring, a range of bidentate ligands can be synthesized. Thioether-containing ligands, such as thioether-phosphite and thioether-amine ligands, have shown considerable success in various catalytic processes. nih.gov

| Derivative Type | Potential Structure | Key Chiral Feature | Potential Application |

|---|---|---|---|

| Chiral Sulfoxide Auxiliary | 5-(Methylsulfinyl)-2,3-dihydro-1H-inden-1-one | Chirality at the sulfur atom | Diastereoselective alkylations, reductions, and cycloadditions |

| Bidentate P,S-Ligand | 5-(Methylthio)-1-(diphenylphosphino)-1H-indene | Planar chirality of the indenyl group | Asymmetric hydrogenation, allylic alkylation |

| Bidentate N,S-Ligand | (E)-N-((5-(methylthio)-2,3-dihydro-1H-inden-1-ylidene)amino)ethanamine derivative | Chiral amine backbone | Asymmetric transfer hydrogenation, Michael additions |

Precursors for Enantioselective Catalysis and Transformations

The development of chiral ligands from this compound opens the door to its use in a variety of enantioselective catalytic transformations. Thioether-containing ligands have been successfully employed in catalysis, demonstrating that sulfur can be a highly effective heteroatom for stabilizing active metal centers. thieme-connect.com

For example, iridium complexes bearing thioether-phosphite ligands have achieved excellent enantioselectivities (up to 99% ee) in the hydrogenation of challenging olefins. nih.gov Similarly, palladium catalysts with chiral thioether-amine or thioether-imidazoline ligands have been effective in asymmetric allylic alkylation reactions. The rigid indanone backbone of ligands derived from this compound could impart favorable conformational constraints on the resulting metal complexes, potentially leading to high levels of stereocontrol.

| Transformation | Potential Catalyst System | Anticipated Outcome |

|---|---|---|

| Asymmetric Hydrogenation of Alkenes | [Ir(COD)(P,S-ligand)]BF₄ | High enantioselectivity for chiral alkanes |

| Asymmetric Allylic Alkylation | [Pd(allyl)Cl]₂ with N,S-ligand | High enantioselectivity for chiral allylated products |

| Asymmetric Diels-Alder Reaction | Cu(OTf)₂ with N,S-ligand | High diastereo- and enantioselectivity for cyclic products |

Application of this compound in the Construction of Complex Organic Molecules

The indanone core is a privileged structural motif found in numerous natural products and serves as a versatile building block in organic synthesis. beilstein-journals.orgresearchgate.net The functional handles of this compound—the ketone, the activatable aromatic ring, and the methylthio group—provide multiple avenues for its incorporation into complex molecular architectures.

Building Blocks for Natural Product Synthesis and Analogs

Indanone derivatives are present in a variety of natural products with diverse biological activities, such as pterosin B and 1-methoxy-6-methyl-3-oxo-2,3-dihydro-1H-4-aldehyde. nih.gov While a natural product containing the precise 5-methylthio-1-indanone structure may not be known, this compound serves as an excellent starting material for the synthesis of analogs of known bioactive molecules. The methylthio group can be maintained as part of the final structure or can be used as a synthetic handle to be transformed into other functional groups (e.g., sulfoxide, sulfone, or replaced via nucleophilic aromatic substitution). The indanone moiety itself can undergo a variety of transformations to build molecular complexity. organic-chemistry.org For instance, chalcone derivatives containing an indanone scaffold have been synthesized and shown to possess significant biological activity. nih.govacs.org

Intermediates in the Synthesis of Diverse Synthetic Organic Scaffolds

The reactivity of the indanone core allows for the synthesis of a wide range of more complex scaffolds. The α-methylene group of the ketone is amenable to functionalization via aldol (B89426), Mannich, or Michael reactions. The ketone itself can undergo reactions such as Wittig olefination, Baeyer-Villiger oxidation to form a lactone, or conversion to a spirocycle. The aromatic ring, activated by the electron-donating methylthio group, is susceptible to electrophilic aromatic substitution, allowing for further functionalization. These reactions enable the transformation of the relatively simple this compound into a diverse library of complex organic molecules. The indanone scaffold itself is recognized as promising for the discovery of new drugs for various conditions, including neurodegenerative disorders. nih.gov

| Reaction Type | Resulting Scaffold | Potential Application |

|---|---|---|

| Aldol Condensation at C2 | 2-Arylidene-5-(methylthio)-2,3-dihydro-1H-inden-1-one | Precursor for chalcone-like bioactive molecules |

| Spirocyclization at C2 | Spiro[indene-2,3'-pyrrolidine] | Core of various alkaloids and medicinal agents |

| Baeyer-Villiger Oxidation | 6-(Methylthio)-3,4-dihydro-1H-isochromen-1-one | Lactone-containing scaffolds |

| Pictet-Spengler type reaction | Indeno[1,2-b]quinoline | Fused heterocyclic systems with potential bioactivity |

Advanced Materials Research Involving this compound Derivatives

Organosulfur compounds are integral to the development of advanced materials due to their unique electronic and physical properties. nih.govjmchemsci.com The combination of an aromatic system with a sulfur linkage in this compound makes its derivatives attractive candidates for new functional materials.

One of the most well-known sulfur-containing polymers is poly(p-phenylene sulfide) (PPS), a high-performance thermoplastic known for its exceptional thermal stability and chemical resistance. researchgate.nettandfonline.comwikipedia.org PPS is synthesized from the reaction of sodium sulfide with 1,4-dichlorobenzene. wikipedia.org By analogy, derivatives of this compound could serve as monomers for the synthesis of novel poly(arylene sulfide)-type materials. For example, a di-halogenated derivative could undergo polycondensation to produce a polymer with the rigid indanone unit incorporated into the backbone. Such polymers would be expected to exhibit high thermal stability and potentially interesting optical or electronic properties. The presence of the ketone functionality offers a site for post-polymerization modification, allowing for the tuning of the material's properties. Organosulfur materials are also being explored for applications in rechargeable batteries and other energy storage systems. acs.org

Future Directions and Emerging Research Avenues for 5 Methylthio 2,3 Dihydro 1h Inden 1 One

Unexplored Synthetic Potential and Novel Reaction Discovery

The true value of a chemical scaffold lies in its synthetic versatility. For 5-(Methylthio)-2,3-dihydro-1H-inden-1-one, numerous avenues for novel reaction discovery remain unexplored. The existing functional groups—the ketone, the aromatic ring, and the thioether—offer a playground for chemical derivatization.

Future synthetic explorations could focus on:

α-Functionalization: The position adjacent to the carbonyl group is ripe for reactions such as asymmetric alkylation, amination, or fluorination to introduce stereocenters and modulate biological activity.

Aromatic Ring Derivatization: The methylthio group is an ortho-, para-directing group, which could guide further electrophilic aromatic substitutions to introduce nitro, halogen, or acyl groups, creating a library of polysubstituted indanones. msu.edu

Thioether Oxidation: The methylthio group can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone. acs.org This transformation dramatically alters the electronic and steric properties of the molecule, which could have profound effects on its biological activity or material properties.

Annulation Reactions: The 1-indanone (B140024) core is an excellent substrate for annulation reactions to construct complex fused-ring systems. rsc.orgnih.govnih.gov Future work could explore cycloadditions or condensation reactions to build novel polycyclic frameworks with potential applications in materials science or as complex drug scaffolds.

Table 1: Hypothetical Exploration of Novel Reactions on this compound

| Starting Material | Reagents and Conditions | Hypothetical Product | Potential Research Value |

|---|---|---|---|

| This compound | 1. LDA, -78°C; 2. MeI | 2-Methyl-5-(methylthio)-2,3-dihydro-1H-inden-1-one | Introduction of a stereocenter |

| This compound | HNO₃, H₂SO₄ | 5-(Methylthio)-6-nitro-2,3-dihydro-1H-inden-1-one | Precursor for further functionalization |

| This compound | m-CPBA (1 equiv.) | 5-(Methylsulfinyl)-2,3-dihydro-1H-inden-1-one | Altered solubility and electronic properties |

| This compound | Hydrazine, Ethanol | Indeno[1,2-c]pyrazole derivative | Creation of novel heterocyclic systems |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards more efficient, safer, and automated processes. oxfordglobal.com Continuous flow chemistry and automated synthesis platforms offer significant advantages over traditional batch methods, including enhanced reaction control, improved safety, and the ability to rapidly generate compound libraries. bohrium.comnih.govnih.gov

The synthesis of this compound and its derivatives is well-suited for these technologies. For instance, intramolecular Friedel-Crafts reactions, often used for creating the indanone core, can be performed with greater safety and efficiency in flow reactors. nih.gov Furthermore, an automated platform could be programmed to systematically perform a series of reactions, such as the derivatizations suggested in the previous section, to quickly produce a library of related compounds for high-throughput screening. researchgate.netsigmaaldrich.com This would accelerate the discovery of new drug candidates or materials.

Table 2: Conceptual Automated Synthesis Workflow for a Derivative Library

| Module | Function | Parameters to Vary | Output |

|---|---|---|---|

| 1: Core Synthesis | Continuous flow Friedel-Crafts cyclization | Temperature, Residence Time, Catalyst | This compound |

| 2: Derivatization | Automated parallel synthesis | Electrophiles (e.g., various alkyl halides, acyl chlorides) | Array of C-2 substituted derivatives |

| 3: Oxidation | Flow reactor with selective oxidant | Oxidant concentration, Reaction Time | Array of sulfoxide/sulfone derivatives |

| 4: Purification | Automated HPLC | Gradient, Flow rate | Purified compound library |

Advanced Computational Modeling for Predictive Reactivity and Rational Property Design

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. mdpi.com For this compound, advanced computational modeling can be employed for several purposes.

Density Functional Theory (DFT) calculations can be used to:

Predict Reactivity: By calculating electron density and local ionization energy surfaces, the most likely sites for electrophilic or nucleophilic attack can be predicted, guiding synthetic efforts. ed.ac.uk

Elucidate Reaction Mechanisms: Computational studies can help to understand the transition states and intermediates of potential new reactions, aiding in their optimization.

Rational Property Design: The electronic properties, such as the HOMO-LUMO gap, can be calculated for a series of virtual derivatives. This allows for the rational design of molecules with specific desired properties, for example, for applications in organic electronics or as enzyme inhibitors. sigmaaldrich.comnih.gov By correlating calculated properties with experimental results, predictive models can be built to accelerate the discovery process.

Interdisciplinary Research Trajectories with Materials Science and Chemical Biology

The unique structural features of this compound make it an attractive candidate for exploration in interdisciplinary fields.

Materials Science: The thioether linkage is a known component in advanced polymers, for example, in oxidation-sensitive materials or as a component in polymer electrolytes for batteries. acs.orgnih.govrsc.orgacs.org The 1-indanone unit could be incorporated into a polymer backbone via polymerization of a suitable derivative. The resulting polymer could exhibit interesting thermal, mechanical, or electronic properties. The ability to oxidize the thioether to a sulfone provides a handle to tune the polymer's properties post-polymerization.

Chemical Biology: The 1-indanone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds, including inhibitors of acetylcholinesterase for the treatment of Alzheimer's disease. guidechem.comresearchgate.netresearchgate.net this compound can serve as a starting point for the design and synthesis of new enzyme inhibitors. The methylthio group can engage in specific interactions within an enzyme's active site or serve as a handle for attaching other functional groups to probe structure-activity relationships.

Table 3: Potential Interdisciplinary Applications and Research Goals

| Field | Research Goal | Rationale |

|---|---|---|

| Materials Science | Develop novel thioether-containing polymers. | The indanone unit can impart rigidity and specific intermolecular interactions to the polymer chain. |

| Materials Science | Create oxidation-responsive materials. | The oxidation of the methylthio group to sulfoxide/sulfone can trigger a change in material properties. acs.orgnih.gov |

| Chemical Biology | Design and synthesize novel enzyme inhibitors. | The 1-indanone scaffold is a known pharmacophore for various enzymes. rsc.org |

| Chemical Biology | Develop chemical probes for biological systems. | The molecule could be functionalized with fluorescent tags or biotin (B1667282) to study biological processes. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(Methylthio)-2,3-dihydro-1H-inden-1-one, and what critical parameters influence yield and purity?

- Answer : A robust method involves palladium-catalyzed hydration-olefin insertion cascades, where internal nucleophiles trigger regioselective alkyne hydration and intramolecular Michael addition. This approach achieves up to 99% yield with complete diastereoselectivity . Alternatively, coupling reactions using triflate intermediates (e.g., 5-oxo-5,6,7,8-tetrahydronaphthalen-2-yltrifluoromethanesulfonate) enable functionalization at specific positions. Critical parameters include catalyst loading (e.g., Pd(OAc)₂), solvent polarity, and temperature control to minimize side reactions .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Answer :

- 1H/13C NMR : Assigns substituent positions and confirms regioselectivity. For example, carbonyl carbons in dihydroindenones resonate at ~200 ppm in 13C NMR .

- Mass Spectrometry : Electrospray ionization (ESI) or MALDI-TOF verifies molecular weight, though ionization efficiency depends on functional groups .

- HPLC : Validates purity (>95% recommended for biological assays) .

Q. What are the stability considerations for storing and handling this compound?

- Answer : The compound is stable under inert atmospheres (N₂/Ar) at 2–8°C. Avoid exposure to moisture or strong oxidizers, as the methylthio group may undergo hydrolysis or sulfoxide formation. Use amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity and electronic properties of this compound?

- Answer : DFT calculations (e.g., B3LYP/6-31G(d,p)) model HOMO-LUMO gaps, global electrophilicity, and molecular electrostatic potentials (MEPs). For example, the methylthio group’s electron-donating effect lowers the LUMO energy, enhancing susceptibility to nucleophilic attack at the ketone position. MEP surfaces identify electrophilic hotspots for targeted functionalization .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Answer :

- Standardized Assays : Use consistent microbial strains (e.g., E. coli MTCC 1652) and growth conditions to compare antimicrobial activity .

- Stereochemical Analysis : X-ray crystallography (via SHELXL ) confirms enantiomeric purity, as stereoisomers may exhibit divergent activities.

- Structure-Activity Relationship (SAR) : Systematic substitution of the methylthio group identifies critical pharmacophores. For example, replacing -SCH₃ with -OCH₃ reduces lipophilicity and alters kinase inhibition profiles .

Q. How does the methylthio substituent influence interactions with biological targets like kinases or microbial enzymes?

- Answer : The methylthio group enhances hydrophobic binding to kinase ATP pockets (e.g., B-Raf inhibition via Kd = 0.3 nM ). In antimicrobial studies, its sulfur atom may disrupt microbial membrane integrity or inhibit enzyme cofactors. Docking studies (e.g., AutoDock Vina) map binding poses, while mutagenesis assays validate key residues in target proteins .

Methodological Considerations

Q. How to optimize diastereoselectivity in the synthesis of this compound derivatives?

- Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Pd with BINAP ligands) enforce stereocontrol. For example, palladium-catalyzed cascades yield cis-2,3-disubstituted dihydroindenones with >99% diastereomeric excess .

Q. What computational tools model the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.